H-Gln-amc HBr

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

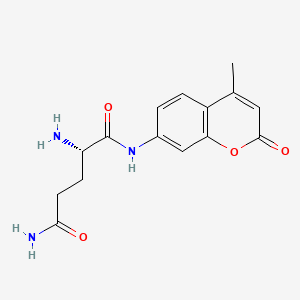

L-Glutamine 7-amido-4-methylcoumarin hydrobromide: is a chemical compound with the molecular formula C15H17N3O4·HBr and a molecular weight of 384.23 g/mol . It is a derivative of glutamine, an amino acid that plays a crucial role in protein synthesis and energy metabolism. This compound is primarily used in proteomics research and is known for its applications in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamine 7-amido-4-methylcoumarin hydrobromide typically involves the coupling of L-glutamine with 7-amido-4-methylcoumarin, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes multiple purification steps such as crystallization and chromatography to obtain the final product with a purity of ≥ 95%.

Analyse Des Réactions Chimiques

Types of Reactions: L-Glutamine 7-amido-4-methylcoumarin hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at the amido or coumarin moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .

Applications De Recherche Scientifique

L-Glutamine 7-amido-4-methylcoumarin hydrobromide has a wide range of scientific research applications, including:

Chemistry: Used as a fluorogenic substrate in various assays to study enzyme activity and kinetics.

Biology: Employed in the study of protein synthesis and metabolism due to its glutamine derivative nature.

Industry: Utilized in the production of specialized chemicals and reagents for research and development.

Mécanisme D'action

The mechanism of action of L-Glutamine 7-amido-4-methylcoumarin hydrobromide involves its role as a substrate for glutaminyl cyclase, an enzyme that catalyzes the conversion of N-terminal glutaminyl residues into pyroglutamic acid with the concomitant liberation of ammonia . This reaction is crucial for the formation of several peptide hormones and proteins that carry N-terminal pyroglutamyl residues .

Comparaison Avec Des Composés Similaires

L-Glutamine 7-amido-4-methylcoumarin (without hydrobromide): Similar in structure but lacks the hydrobromide salt.

L-Glutamine 7-amido-4-methylcoumarin hydrochloride: Contains a hydrochloride salt instead of hydrobromide.

L-Glutamine 7-amido-4-methylcoumarin acetate: Contains an acetate salt instead of hydrobromide.

Uniqueness: L-Glutamine 7-amido-4-methylcoumarin hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .

Activité Biologique

H-Gln-amc HBr, or L-Glutamine 7-amido-4-methylcoumarin hydrobromide, is a synthetic compound widely utilized in biochemical research, particularly in the fields of proteomics and enzymology. This compound serves as a substrate for various enzymes, most notably glutaminase, and is characterized by its fluorescent properties, which enable sensitive detection of biochemical interactions.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₇N₃O₄·HBr

- Molecular Weight : Approximately 384.23 g/mol

- Functional Groups : Contains an amido group and a methylcoumarin moiety, which are crucial for its biological activity.

This compound acts as a donor molecule for glutaminase, an enzyme that catalyzes the hydrolysis of glutamine to glutamate. The cleavage of the amide bond between L-glutamine and the 4-methylcoumarin (AMC) moiety releases AMC, which can be quantified using fluorescence spectroscopy. This property allows researchers to monitor glutaminase activity in various biological samples, including cell lysates and tissue homogenates.

Applications in Research

- Glutaminase Activity Assays :

- This compound is primarily used to measure glutaminase activity. The assay's sensitivity stems from the fluorescent nature of AMC, which provides a quantifiable output upon enzymatic cleavage.

- Table 1 summarizes the typical experimental setup for measuring glutaminase activity using this compound.

| Parameter | Description |

|---|---|

| Substrate Concentration | Varies typically from 10 µM to 1 mM |

| Enzyme Source | Cell lysates or purified glutaminase |

| Incubation Time | 30 minutes to 2 hours |

| Detection Method | Fluorescence spectroscopy (excitation at ~340 nm) |

- Proteolytic Activity Monitoring :

- Beyond glutaminase assays, this compound has been shown to interact with serine proteases, allowing for the monitoring of proteolytic activity through fluorescence changes.

- Studies indicate that the compound can be adapted for use with various proteases by modifying assay conditions.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various biological contexts:

- Study on Cancer Metabolism : A study investigated the role of glutaminase in cancer cell metabolism using this compound as a substrate. The results indicated that increased glutaminase activity correlated with enhanced tumor growth in specific cancer types, suggesting a potential target for therapeutic intervention .

- Neurodegenerative Diseases : Another research focused on neurodegenerative diseases demonstrated that altered glutamine metabolism could be monitored using this compound. The findings suggested that fluctuations in glutaminase activity might serve as biomarkers for disease progression .

Safety and Toxicity

While this compound is generally considered safe for laboratory use, it is essential to handle it with care due to its chemical properties. Safety data sheets recommend standard laboratory precautions to mitigate any risk associated with exposure or accidental ingestion.

Propriétés

IUPAC Name |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)18-15(21)11(16)4-5-13(17)19/h2-3,6-7,11H,4-5,16H2,1H3,(H2,17,19)(H,18,21)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPDWBJBPXVCEN-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.